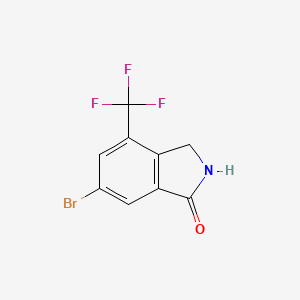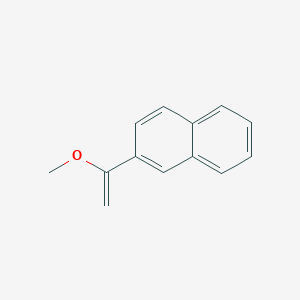
2-(1-Methoxyvinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxyvinyl)naphthalene is an organic compound featuring a naphthalene ring substituted with a methoxyvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxyvinyl)naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the electrophilic addition of methoxyvinyl groups to the naphthalene ring. This can be achieved through reactions involving organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic addition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methoxyvinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxyvinyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
2-(1-Methoxyvinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate singlet oxygen.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxyvinyl)naphthalene, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon activation by light. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which induces apoptosis in cancer cells. This process involves the interaction with cellular components, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Naphthalene: A simpler aromatic hydrocarbon with similar structural properties but lacking the methoxyvinyl group.
1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of a methoxyvinyl group.
2-Vinylnaphthalene: Contains a vinyl group instead of a methoxyvinyl group.
Propiedades
Fórmula molecular |
C13H12O |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-(1-methoxyethenyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 |
Clave InChI |
IXXAVPHIOCGNAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


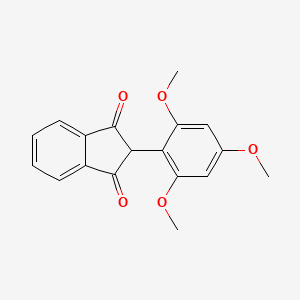
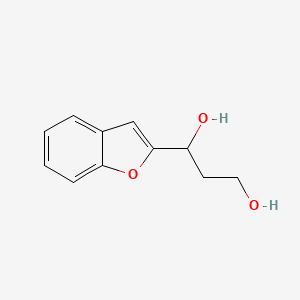
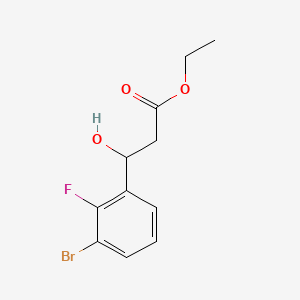
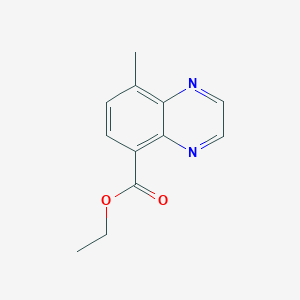
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)


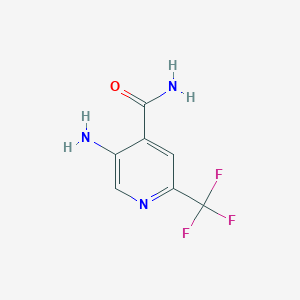


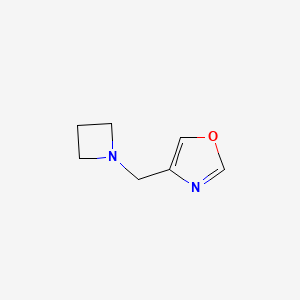
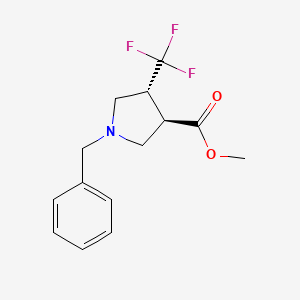
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
